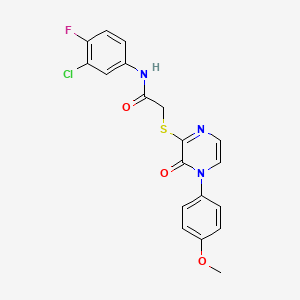![molecular formula C15H10Cl2F6N2S2 B2379693 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide CAS No. 2085690-49-7](/img/structure/B2379693.png)
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfur-containing derivative of 3-chloro-5-(trifluoromethyl)pyridine . Pyridines are aromatic compounds that are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound contains two pyridine rings, each substituted with a chlorine atom and a trifluoromethyl group. These rings are connected by a propyl chain that also contains a sulfide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups could increase its lipophilicity, while the pyridine rings could contribute to its aromaticity .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound has been used in synthesizing unsymmetrical sulfides, where 2-chloropyridines with trifluoromethyl groups react efficiently (Chbani et al., 1995).
- It serves as a building block in the synthesis of CF3S-containing isoxazolidines, highlighting its potential in pharmaceutically and agrochemically relevant products (Riesco-Domínguez et al., 2018).
Material Science Applications
- In material science, it has been used for the preparation of new organic-soluble polyamide-imides, demonstrating its role in synthesizing advanced polymers with unique thermal properties (Shockravi et al., 2009).
Spectroscopy and Photochemical Studies
- The compound's structure and thermal/photochemical decomposition were studied, contributing to our understanding of its stability and reactivity (Pasinszki et al., 2019).
Agricultural Chemistry
- In agricultural chemistry, derivatives of this compound have been studied for their potential as insecticides (Niu Wen-bo, 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpropylsulfanyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F6N2S2/c16-10-4-8(14(18,19)20)6-24-12(10)26-2-1-3-27-13-11(17)5-9(7-25-13)15(21,22)23/h4-7H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZYOKOSIAHEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCCSC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F6N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

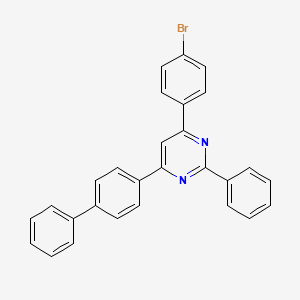
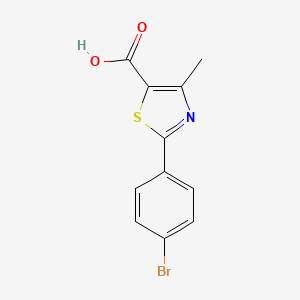
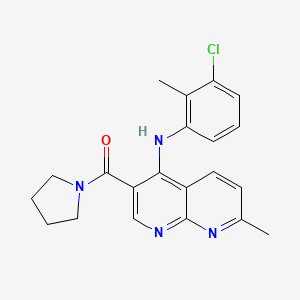
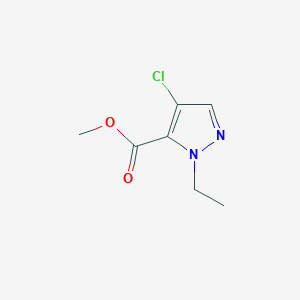
![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)


![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)
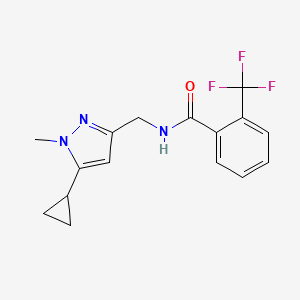
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)
